![molecular formula C10H8N4 B3097847 1H-Imidazo[4,5-c]quinolin-4-amine CAS No. 132207-04-6](/img/structure/B3097847.png)
1H-Imidazo[4,5-c]quinolin-4-amine
Descripción general
Descripción
1H-Imidazo[4,5-c]quinolin-4-amine is a compound that has been reported as an A3 adenosine receptor (A3AR) positive allosteric modulator . It has been used in the development of drugs that are potentially event- and site-specific in action . The imidazo[4,5-c]quinoline scaffold with C4 amino functionality and with specific substitution at N1 and C2 position is specifically recognized by TLR7 and/or TLR8 .
Synthesis Analysis
New analogues of 1H-Imidazo[4,5-c]quinolin-4-amine have been synthesized to distinguish 2-cyclopropyl antagonist 17 from PAMs (derivatives with large 2-alkyl/cycloalkyl/bicycloalkyl groups) . An improved synthetic method for the preparation of BBIQ has been revealed .Molecular Structure Analysis
According to a model, the nearly planar 1H-imidazo[4,5-c]quinolinamine ring system lies parallel to the transmembrane segments, inserted into an aromatic cage formed by π-π stacking interactions with the side chains of Y284 7.55 in TMD 7 and Y293 8.54 in H8, and by π-NH bonding between Y284 7.55 and the exocyclic amine .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 1H-Imidazo[4,5-c]quinolin-4-amine .Aplicaciones Científicas De Investigación
Antiviral Use
1H-Imidazo[4,5-c]quinolin-4-amines have been found to function as antiviral agents . They are used in pharmacological methods and are also included in pharmaceutical compositions .
Immune Stimulation
The compound has been used in the reactivation of the innate immune system by toll-like receptor (TLR) agonists for anticancer immunotherapy . It has been found that covalent attachment of small-molecule imidazoquinoline (IMDQ) TLR7/8 agonists to pH-degradable polymeric nanogels drastically reduces systemic inflammation but retains activity to tumoral tissues and their draining lymph nodes .
Synthetic Intermediates
These compounds are potential synthetic intermediates in the preparation of known antiviral agents . They can be used in the synthesis of other compounds with similar antiviral properties.
Cytokine Induction
The in vivo antiviral activity of these molecules can be attributed to their ability to induce the production of cytokines, especially interferon (IFN), in certain models . They also induce in vitro production of IFN in human peripheral blood mononuclear cells (hPBMCs) .
Nanogel Conjugation
The compound has been used in the synthesis of poly-(norbornene)-based, acid-degradable nanogels for the covalent ligation of IMDQs . The intact nanogels trigger sufficient TLR7/8 receptor stimulation, while their degraded version of soluble, IMDQ-conjugated poly(norbornene) chains hardly activates TLR7/8 .
Control Over Immune Activity
The immunologically silent behavior of the degraded nanogels guarantees both spatial and temporal control over immune activity . This holds promise for improved clinical applications, such as reducing nanoparticle accumulation in the body and providing nonactive, polymer-bound IMDQ species .
Mecanismo De Acción
Target of Action
The primary target of 1H-Imidazo[4,5-c]quinolin-4-amine is the A3 Adenosine Receptor (A3AR) . This receptor is a G protein-coupled receptor and plays a crucial role in many physiological processes. It is also recognized by TLR7 and/or TLR8 .
Mode of Action
1H-Imidazo[4,5-c]quinolin-4-amine acts as a positive allosteric modulator (PAM) of the A3AR . It binds to an extrahelical lipid-facing binding pocket that is separate from the orthosteric binding site. This pocket encompasses transmembrane domain (TMD) 1, TMD7, and Helix (H) 8 . The compound’s interaction with these targets leads to changes in the receptor’s conformation, enhancing its response to natural ligands .
Result of Action
The activation of the A3AR by 1H-Imidazo[4,5-c]quinolin-4-amine can lead to various molecular and cellular effects. For instance, A3AR agonists are in clinical trials for inflammatory diseases and liver conditions . .
Direcciones Futuras
Propiedades
IUPAC Name |
3H-imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBUPOAKJGJGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)N)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B3097771.png)
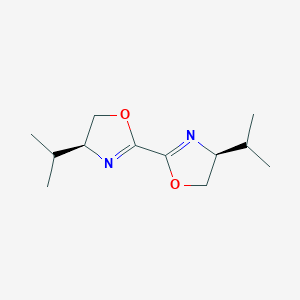
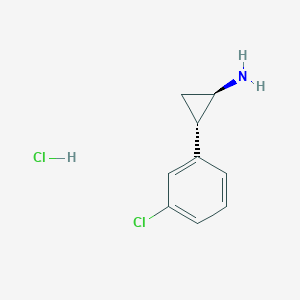
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3097791.png)
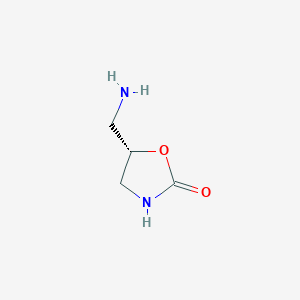
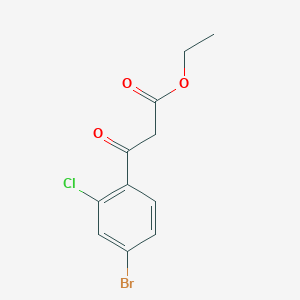

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B3097817.png)
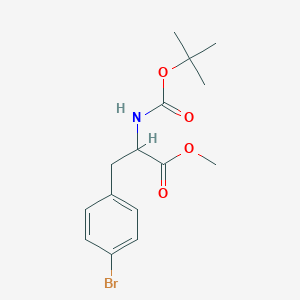
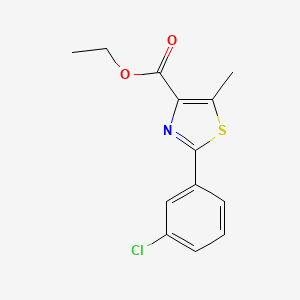


![2-[(Tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B3097864.png)
